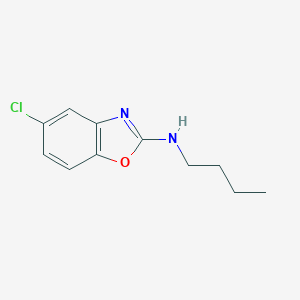

N-butyl-5-chloro-1,3-benzoxazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

N-butyl-5-chloro-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C11H13ClN2O/c1-2-3-6-13-11-14-9-7-8(12)4-5-10(9)15-11/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

InChI Key |

BETASSBFOKPKLB-UHFFFAOYSA-N |

SMILES |

CCCCNC1=NC2=C(O1)C=CC(=C2)Cl |

Canonical SMILES |

CCCCNC1=NC2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-butyl-5-chloro-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. A cost-effective approach involves iodine-mediated desulfurization under mild conditions (50–60°C, 6–8 hours), yielding 70–80% purity. Key steps include stoichiometric control of iodine and use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR should confirm the presence of the butyl chain (δ ~0.9–1.6 ppm for CH/CH) and chlorine-substituted aromatic protons (δ ~7.2–7.8 ppm) .

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and molecular ion peaks (expected m/z: 238.7 [M+H]) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL-2018/3 refines bond lengths and angles. Key parameters include:

- Torsion angles : Confirm planarity of the benzoxazole ring (deviation <0.05 Å).

- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯Cl) stabilizing the crystal lattice .

- Software : WinGX or ORTEP-III for visualizing thermal ellipsoids and validating anisotropic displacement parameters .

Q. What computational strategies predict the compound’s binding affinity for bacterial DNA gyrase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the E. coli DNA gyrase B subunit (PDB: 1KZN). Protonate the compound at physiological pH and assign Gasteiger charges.

- Key Interactions : Chlorine at position 5 may form halogen bonds with Asp73, while the butyl chain occupies hydrophobic pockets (ΔG ~−8.2 kcal/mol) .

- MD Simulations : Run 100 ns trajectories in AMBER to assess binding stability (RMSD <2.0 Å) .

Q. How can researchers address contradictions in antimicrobial activity data between structurally similar benzoxazoles?

- Methodological Answer :

- Control Experiments : Compare MIC values against Gram-positive (S. aureus) and Gram-negative (E. coli) strains under standardized broth microdilution (CLSI guidelines).

- SAR Analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with logP values to explain variations in membrane permeability .

- Metabolite Profiling : Use LC-MS to rule out degradation products influencing activity .

Experimental Design & Stability

Q. What protocols ensure the compound’s stability during long-term storage for biological assays?

- Methodological Answer :

- Storage : Lyophilize and store at −20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk at pH >8).

- Stability Testing : Monitor via HPLC every 3 months; degradation >5% warrants repurification .

Q. How to design dose-response studies for evaluating cytotoxicity in cancer cell lines?

- Methodological Answer :

- Cell Lines : Use MCF-7 (breast) and A549 (lung) with 72-hour exposure.

- Dose Range : 0.1–100 µM (IC expected ~10–20 µM based on benzoxazole SAR) .

- Endpoints : MTT assay (λ = 570 nm) with cisplatin as a positive control. Normalize data to vehicle (DMSO <0.1%) .

Data Interpretation & Validation

Q. What statistical methods validate reproducibility in spectroscopic or bioassay data?

- Methodological Answer :

- NMR : Triplicate runs with Chenomx for peak integration (RSD <2%).

- Bioassays : Use two-tailed t-tests (p <0.05) and report 95% confidence intervals for IC values .

Q. How to differentiate between tautomeric forms of the benzoxazole core in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.